4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical properties and is commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C18H17BrFNO, and it has a molecular weight of 362.24 g/mol .
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone typically involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
4-Bromo-3-fluorobenzonitrile: This compound has similar structural features but differs in its functional groups and reactivity.
4-Bromo-3-fluoro-3’-pyrrolidinomethyl benzophenone: Another closely related compound with slight variations in its molecular structure.
The uniqueness of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone lies in its specific combination of bromine, fluorine, and pyrrolidinomethyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPDCXZQPJJDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642752 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-55-1 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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